molecular formula C8H9NO4S B14387202 4-Nitro-5-propylthiophene-2-carboxylic acid CAS No. 89499-48-9

4-Nitro-5-propylthiophene-2-carboxylic acid

Cat. No.: B14387202
CAS No.: 89499-48-9
M. Wt: 215.23 g/mol
InChI Key: URYPLWGQDNPQOK-UHFFFAOYSA-N
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Description

4-Nitro-5-propylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-5-propylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the nitration of 5-propylthiophene-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products and to ensure the selective introduction of the nitro group at the desired position on the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-5-propylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

    Reduction: 4-Amino-5-propylthiophene-2-carboxylic acid.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

4-Nitro-5-propylthiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-5-propylthiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects or toxicity .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Nitrophenyl)thiophene-2-carboxylic acid: Similar structure with a nitrophenyl group instead of a propyl group.

    Thiophene-2-carboxylic acid: Lacks the nitro and propyl groups, making it less reactive in certain chemical reactions.

    4-Nitrothiophene-2-carboxylic acid: Similar structure but without the propyl group.

Uniqueness

4-Nitro-5-propylthiophene-2-carboxylic acid is unique due to the presence of both a nitro group and a propyl group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

89499-48-9

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

4-nitro-5-propylthiophene-2-carboxylic acid

InChI

InChI=1S/C8H9NO4S/c1-2-3-6-5(9(12)13)4-7(14-6)8(10)11/h4H,2-3H2,1H3,(H,10,11)

InChI Key

URYPLWGQDNPQOK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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